molecular formula C11H10N2O B12979110 N-(1H-Indol-5-yl)acrylamide

N-(1H-Indol-5-yl)acrylamide

Cat. No.: B12979110
M. Wt: 186.21 g/mol
InChI Key: PGIDHDBZHNIZGC-UHFFFAOYSA-N
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Description

N-(1H-Indol-5-yl)acrylamide: is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Indol-5-yl)acrylamide typically involves the reaction of indole derivatives with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any side reactions. The product is then purified using column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(1H-Indol-5-yl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while reduction can produce N-(1H-Indol-5-yl)ethylamine .

Scientific Research Applications

N-(1H-Indol-5-yl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in inhibiting TEAD proteins and the HIPPO-YAP1/TAZ signaling cascade, which are involved in cell proliferation and survival.

    Medicine: Investigated for its potential in cancer treatment, particularly in cancers that exhibit resistance to traditional therapies.

    Industry: Utilized in the development of new pharmaceuticals and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of N-(1H-Indol-5-yl)acrylamide involves its inhibition of TEAD proteins and the HIPPO-YAP1/TAZ signaling cascade. TEAD proteins are transcription factors that regulate gene expression in response to the HIPPO pathway. By inhibiting these proteins, this compound can reduce cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

    N-(1-(3-(trifluoromethyl)benzyl-1H-indol-5-yl)acrylamide: Another indole derivative with similar inhibitory effects on TEAD proteins.

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its anti-inflammatory properties

Uniqueness: N-(1H-Indol-5-yl)acrylamide is unique due to its specific inhibition of the HIPPO-YAP1/TAZ signaling cascade, making it a promising candidate for cancer treatment, especially in cases where other treatments have failed .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

N-(1H-indol-5-yl)prop-2-enamide

InChI

InChI=1S/C11H10N2O/c1-2-11(14)13-9-3-4-10-8(7-9)5-6-12-10/h2-7,12H,1H2,(H,13,14)

InChI Key

PGIDHDBZHNIZGC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)NC=C2

Origin of Product

United States

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